N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine
Description
The compound N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine is a structurally complex thiazolidinone derivative featuring a hydrazinylidene linker and an acetylated glycine moiety. Thiazolidinones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
2-[[2-[(2Z)-4-oxo-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O5S2/c16-5(11-2-7(18)19)1-4-8(20)13-10(22-4)15-14-9-12-6(17)3-21-9/h4H,1-3H2,(H,11,16)(H,18,19)(H,12,14,17)(H,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMOGHNZUGBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=C2NC(=O)C(S2)CC(=O)NCC(=O)O)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C/2\NC(=O)C(S2)CC(=O)NCC(=O)O)/S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine is a compound belonging to the thiazolidinone class, known for its diverse biological activities including antimicrobial, antidiabetic, and anticancer properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.
Chemical Structure
The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The thiazolidinone ring system is particularly significant in mediating various pharmacological effects.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a series of compounds similar to N-acetylglycine have shown potent activity against various bacterial and fungal strains.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
The best antimicrobial activity was noted for compound 4d, indicating the potential of thiazolidinone derivatives in treating infections caused by resistant strains .
2. Antidiabetic Properties
Thiazolidinones have been recognized for their ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. The mechanism involves enhancing insulin action and reducing blood glucose levels.
Key Findings:
- Compounds exhibiting PPARγ agonistic activity showed promising results in lowering blood glucose levels in diabetic models.
- Studies indicate that thiazolidinone derivatives can improve insulin resistance and exhibit hypoglycemic effects .
3. Anticancer Activity
Thiazolidinones have also been evaluated for their anticancer potential. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies:
- In vitro studies have shown that certain thiazolidinone derivatives can inhibit the growth of cancer cell lines such as breast and colon cancer cells.
- Mechanistic studies suggest that these compounds may act by inhibiting specific enzymes involved in tumor progression .
The biological activities of N-acetylglycine derivatives are attributed to several mechanisms:
- Enzyme Inhibition: Many thiazolidinones function as enzyme inhibitors, affecting pathways critical to microbial survival and cancer cell proliferation.
- Receptor Activation: Activation of PPARs leads to improved metabolic profiles in diabetic models.
Scientific Research Applications
Key Properties
-
Pharmacological Activity : Thiazolidinones have been reported to possess:
- Antimicrobial properties against bacteria and fungi.
- Antitumor activity through various mechanisms, including apoptosis induction.
- Anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
-
Synthetic Versatility : The synthesis of thiazolidinones can be achieved through various methods such as:
- Knoevenagel Condensation : This method involves the reaction of thiazolidinone cores with aldehydes or ketones to form derivatives with enhanced biological activity .
- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures with potential pharmacological benefits.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including N-({(2Z)-4-oxo-2-[(2E)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)glycine, as promising antifungal agents. A study demonstrated that derivatives based on 4-thiazolidinones exhibited potent activity against various strains of phytopathogenic fungi . Specifically, compounds derived from 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides showed effective fungicidal properties with EC50 values in low microgram ranges against pathogens like Alternaria solani.
Antitumor Activity
Thiazolidinone derivatives have also been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways. The presence of specific substituents at the C5 position has been shown to enhance their selectivity and potency against tumor cells .
Mechanistic Studies
Mechanistic studies have revealed that thiazolidinones can interact with cellular targets such as proteins involved in apoptosis and cell cycle regulation. The electrophilic nature of these compounds allows them to form covalent bonds with nucleophilic sites on proteins, potentially leading to altered cellular functions .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several thiazolidinone derivatives using a one-pot reaction approach. The synthesized compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited significant antibacterial activity with an MIC value lower than that of standard antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of thiazolidinone derivatives. By modifying substituents at different positions on the thiazolidinone ring, researchers identified key structural features that enhance biological activity. For instance, introducing electron-withdrawing groups at specific positions improved antitumor efficacy while maintaining low toxicity profiles .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several thiazolidinone derivatives reported in the literature. Key analogues include:
Key Observations :
- The target compound is unique in its dual thiazolidinone rings and acetyl glycine substitution, distinguishing it from analogues with arylidene or acenaphthylene groups.
Key Observations :
Pharmacological Activities
While specific data for the target compound are unavailable, structurally related compounds exhibit notable bioactivities:
Key Observations :
- Thiazolidinones with hydrazinylidene linkers (e.g., ) show promise in diabetes management due to PPAR-γ agonism.
Physicochemical Properties
Comparative spectral and analytical
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
